N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,5-Dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with dimethoxyphenyl and fluorophenyl groups, as well as a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the dimethoxyphenyl and fluorophenyl substituents. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,5-Dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
N~4~-(2,5-Dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N4-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. Examples include:
- N~4~-(2,5-Dimethoxyphenyl)-1-(4-chlorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N~4~-(2,5-Dimethoxyphenyl)-1-(4-bromophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
The uniqueness of N4-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain targets or improve its stability.
Properties
Molecular Formula |
C23H21FN4O3 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21FN4O3/c1-13-11-18(23(29)26-19-12-17(30-3)9-10-20(19)31-4)21-14(2)27-28(22(21)25-13)16-7-5-15(24)6-8-16/h5-12H,1-4H3,(H,26,29) |
InChI Key |
BWNYKGHWLIXIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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